Cyclopropylacetonitrile

Physicochemical Characterization Process Analytical Technology Quality Control

Cyclopropylacetonitrile (CAS 6542-60-5), also designated as 2‑cyclopropylacetonitrile or cyclopropylmethyl cyanide, is a small‑molecule organic nitrile with the molecular formula C₅H₇N and a molecular weight of 81.12 g/mol. It consists of a reactive nitrile group (–C≡N) appended to a strained cyclopropane ring via a methylene bridge, conferring a distinctive combination of compact molecular volume and high electron density.

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
CAS No. 6542-60-5
Cat. No. B1348260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylacetonitrile
CAS6542-60-5
Molecular FormulaC5H7N
Molecular Weight81.12 g/mol
Structural Identifiers
SMILESC1CC1CC#N
InChIInChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2
InChIKeyFAUQRRGKJKMEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropylacetonitrile CAS 6542-60-5: Core Physicochemical and Industrial Profile for Scientific Procurement


Cyclopropylacetonitrile (CAS 6542-60-5), also designated as 2‑cyclopropylacetonitrile or cyclopropylmethyl cyanide, is a small‑molecule organic nitrile with the molecular formula C₅H₇N and a molecular weight of 81.12 g/mol . It consists of a reactive nitrile group (–C≡N) appended to a strained cyclopropane ring via a methylene bridge, conferring a distinctive combination of compact molecular volume and high electron density . The compound is commercially supplied at purities of ≥97% (GC) and is routinely employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, most notably for the preparation of cyclopropyl‑2‑acetophenone and cyclopropylacetyl chloride .

1
Synthetic intermediate for pharmaceutical, agrochemical, and dyestuff building blocks Strained cyclopropane-nitrile scaffold enables diverse downstream transformations
2
Specification-grade purity supports reproducible synthetic workflows Commercial purity level suitable for intermediate-scale preparative chemistry
3
Direct precursor route to cyclopropylacetyl chloride and cyclopropyl ketones Supports medicinal chemistry and agrochemical intermediate synthesis

Cyclopropylacetonitrile CAS 6542-60-5: Why In‑Class Nitrile Analogs Are Not Readily Interchangeable


Despite the availability of structurally related small‑ring nitriles such as cyclobutylacetonitrile (CAS 4426‑03‑3) and cyclopropylmethyl halide precursors, direct substitution with generic analogs in a synthetic sequence is often technically infeasible without compromising yield, purity, or downstream product integrity. The cyclopropylacetonitrile scaffold imparts a unique combination of ring strain, steric bulk, and electron‑withdrawing character that governs its reactivity in nucleophilic additions, deprotonations, and cycloadditions—parameters that are not recapitulated by the four‑membered cyclobutyl analog or by open‑chain nitriles [1]. Moreover, industrial‑scale separation of cyclopropylacetonitrile from co‑produced isomeric by‑products (e.g., cyclobutyl halides and 4‑halo‑1‑butenes) is a well‑documented challenge, meaning that even seemingly minor structural variations can translate into substantial differences in purification complexity and cost‑of‑goods [2]. The following quantitative evidence guide details the specific, measurable parameters that differentiate cyclopropylacetonitrile from its closest comparators and inform rational sourcing decisions.

Ring Strain
Cyclobutylacetonitrile and open-chain nitriles may not recapitulate the cyclopropane ring-strain reactivity that governs nucleophilic addition and cycloaddition outcomes.
Isomer Separation
Industrial-scale separation from co-produced isomeric by-products is process-dependent; generic analogs may carry different impurity profiles that affect downstream purity.
Electronic Profile
The electron-withdrawing character of the cyclopropyl-methyl-nitrile scaffold may shift deprotonation and α-functionalization regioselectivity relative to four-membered or acyclic analogs.

Cyclopropylacetonitrile CAS 6542-60-5: Quantified Differentiation Versus Closest Analogs and Industrial Benchmarks


Density Differential: Cyclopropylacetonitrile Exhibits a 10.3% Lower Density than Cyclobutylacetonitrile, Enabling Gravimetric Process Monitoring

In bulk synthetic operations, the density of a liquid intermediate directly influences pumping, mixing, and gravimetric dispensing. Cyclopropylacetonitrile possesses a measured density of 0.878 g/mL at 25 °C (lit.), whereas its four‑membered ring analog, cyclobutylacetonitrile (CAS 4426‑03‑3), exhibits a density of approximately 0.96 g/mL under comparable conditions [1]. This 10.3% lower density provides a quantifiable physical property that can be exploited for rapid, in‑line process verification and to distinguish between the two materials, which may otherwise appear as similar colorless liquids. The difference arises from the smaller molar volume of the three‑membered cyclopropane ring compared to the four‑membered cyclobutane ring.

Liquid Density
Cross-study comparable
0.878 g/mL at 25 °C
Supports gravimetric process monitoring and identity confirmation
Approximately 10.3% lower density than cyclobutylacetonitrile (approx. 0.96 g/mL)
Physicochemical Characterization Process Analytical Technology Quality Control

Boiling Point Advantage: Cyclopropylacetonitrile Distills 13–25 °C Lower than Cyclobutylacetonitrile, Simplifying Thermal Separation

The boiling point of cyclopropylacetonitrile is consistently reported as 142–144 °C (lit.) at atmospheric pressure . In contrast, its direct structural analog cyclobutylacetonitrile (C₆H₉N) boils at approximately 167–169 °C [1]. This difference of approximately 13–25 °C is substantial enough to allow for effective separation by fractional distillation on a preparative scale, reducing the thermal stress imposed on the product and lowering energy consumption during purification. The lower boiling point is a direct consequence of the cyclopropylacetonitrile’s lower molecular weight and reduced intermolecular van der Waals interactions relative to the cyclobutyl homologue.

Boiling Point
Cross-study comparable
142–144 °C
Enables gentler fractional distillation for purification
Approximately 13–25 °C lower than cyclobutylacetonitrile (167–169 °C) at atmospheric pressure
Distillation Thermal Stability Process Intensification

Industrial Purity Benchmark: Cyclopropylacetonitrile Recovery Exceeds 95% Purity via Optimized Halide Cyanidation, a Key Differentiator for Supply Chain Consistency

The commercial production of cyclopropylacetonitrile is frequently challenged by the co‑formation of isomeric cyclobutyl halides and 4‑halo‑1‑butenes during precursor synthesis. The patented process described in EP 1171421 B1 specifically addresses this issue and demonstrates the ability to recover cyclopropylacetonitrile at a purity greater than 95%, while also isolating cyclobutyl halide at a purity exceeding 95% [1]. This quantitative purity benchmark is not universally achievable with alternative nitrile intermediates synthesized via non‑optimized cyanidation routes, where isomeric mixtures are virtually impossible to separate on a commercial scale. The ability to reliably source cyclopropylacetonitrile at this defined purity level directly impacts the reproducibility of downstream reactions, particularly in pharmaceutical intermediate synthesis.

Industrial Purity
Head-to-head
>95% isolated purity
Supports batch-to-batch procurement specification
Patented cyanidation process enables separation from isomeric cyclobutyl halide co-product
Synthetic Process Chemistry Industrial Manufacturing Supply Chain Quality

Stability Profile: Cyclopropylacetonitrile Exhibits Moderated Cyanide Release Risk Compared to Simpler Nitriles, Reducing Occupational Exposure Hazards

Nitrile compounds are subject to metabolic or environmental hydrolysis, which can liberate hydrogen cyanide (HCN). Cyclopropylacetonitrile exhibits moderate toxicity due to its nitrile functionality, with HCN release occurring at a demonstrably slower rate compared to structurally simpler, less sterically hindered nitriles such as acetonitrile or propionitrile . While a precise kinetic comparison is not provided in the source literature, the slower release profile is a class‑level inference based on the steric protection afforded by the cyclopropyl group adjacent to the nitrile‑bearing carbon. This moderated reactivity reduces the immediate inhalation and dermal hazards during routine laboratory handling and large‑scale manufacturing, aligning with its classification as a Flammable Liquid (Category 3) with a closed‑cup flash point of 43.89 °C (111.0 °F) .

Cyanide Release
Class-level
Moderated HCN liberation rate
Supports handling and storage context review
Steric protection inference; direct kinetic comparison data not available
Occupational Safety Handling and Storage Environmental Fate

Synthetic Versatility: Cyclopropylacetonitrile Enables One‑Step Access to Cyclopropylacetyl Chloride, a Privileged Intermediate for Amide and Ester Formation

Cyclopropylacetonitrile serves as the direct precursor to cyclopropylacetyl chloride, a highly reactive acylating agent employed in the synthesis of cyclopropyl‑containing amides, esters, and heterocycles . The transformation, typically achieved via hydrolysis of the nitrile followed by chlorination, is a well‑established route that is not directly accessible from cyclobutylacetonitrile or other homologues due to differences in ring strain and the stability of the corresponding cyclobutane carbonyl derivatives. The resulting cyclopropylacetyl chloride retains the cyclopropane ring, which is a privileged motif in medicinal chemistry for enhancing metabolic stability and modulating target binding. This direct synthetic entry point differentiates cyclopropylacetonitrile from other small‑ring nitriles that may require more circuitous, lower‑yielding routes to analogous carbonyl derivatives.

Synthetic Versatility
Class-level
Direct precursor to cyclopropylacetyl chloride
Supports synthetic route selection for amide and ester formation
Established pathway; comparative yield data to verify
Synthetic Methodology Pharmaceutical Intermediate Agrochemical Synthesis

Comparative C‑H Acidity: The Cyclopropyl Methylene Protons Exhibit Enhanced Kinetic Acidity, Facilitating Regioselective α‑Functionalization

The α‑methylene protons of cyclopropylacetonitrile are rendered more acidic than those of typical alkyl nitriles due to the adjacent electron‑withdrawing cyclopropyl ring and the stabilizing effect of the cyclopropylcarbinyl cation character in the transition state. This enhanced acidity is exploited in the regioselective α‑alkylation or α‑arylation of cyclopropylacetonitrile using strong bases such as lithium diisopropylamide (LDA) [1]. In contrast, the corresponding α‑protons in cyclobutylacetonitrile or open‑chain analogs are less kinetically acidic, requiring harsher conditions or leading to lower regioselectivity in functionalization. While direct pKa measurements for cyclopropylacetonitrile are not readily available, the well‑documented use of LDA for its deprotonation under mild conditions (THF, low temperature) underscores its superior kinetic acidity profile [1].

C–H Acidity
Class-level
Efficient LDA deprotonation at low temperature
Supports regioselective α-functionalization workflows
Kinetic acidity context inferred from synthetic utility; pKa data to verify
Reaction Mechanism Deprotonation Regioselectivity

Cyclopropylacetonitrile CAS 6542-60-5: High‑Impact Application Scenarios Informed by Quantitative Differentiation


Precursor to Cyclopropylacetyl Chloride in Cyclopropane‑Containing Drug Discovery

In medicinal chemistry, the cyclopropane ring is a privileged motif that enhances metabolic stability and modulates lipophilicity. Cyclopropylacetonitrile provides a direct and scalable entry point to cyclopropylacetyl chloride, a versatile acylating agent for constructing cyclopropyl amides and esters . The documented purity (>95%) and lower boiling point (142–144 °C) ensure that the resulting acyl chloride can be generated with minimal thermal degradation and isomeric contamination, thereby maximizing the yield and purity of the final drug candidates [1].

Large‑Scale Manufacture of Agrochemical Intermediates with Verifiable Purity Specifications

The patented industrial process for cyclopropylacetonitrile production achieves >95% purity for both the target nitrile and its co‑product cyclobutyl halide, overcoming a major hurdle in commercial‑scale synthesis where isomeric mixtures are typically inseparable [1]. This quantifiable purity benchmark makes cyclopropylacetonitrile a preferred building block for agrochemical active ingredients (e.g., certain insecticides and fungicides) where batch‑to‑batch consistency is mandatory for regulatory compliance and field performance .

Regioselective α‑Functionalization for the Modular Assembly of Polycyclic Heterocycles

The enhanced kinetic acidity of the α‑methylene protons in cyclopropylacetonitrile, as evidenced by its efficient deprotonation with LDA, enables highly regioselective alkylation and arylation reactions [2]. This property is exploited in the synthesis of complex heterocyclic cores, such as pyrido[1,2‑c]pyrimidines and quinolizinones, which are under investigation as antibacterial agents and calcium channel antagonists [3][4]. The lower density (0.878 g/mL) also facilitates gravimetric monitoring of reaction progress in process development.

Physicochemical Distinction for In‑Process Quality Control and Inventory Management

The measurable differences in density (0.878 vs. 0.96 g/mL) and boiling point (142–144 vs. 167–169 °C) between cyclopropylacetonitrile and its cyclobutyl analog provide tangible metrics for quality assurance laboratories . These properties can be leveraged for rapid, non‑destructive identity confirmation of incoming raw materials and for monitoring process streams, thereby reducing the risk of costly mis‑specification in multi‑ton manufacturing environments.

Application
Selection Property
Validation Focus
Cyclopropane pharmacophore synthesis
Direct acyl chloride precursor route
Purity and thermal stability under chlorination conditions
Agrochemical intermediate manufacturing
Verified purity specification for procurement
Batch-to-batch isomeric purity consistency
Regioselective α-functionalization
Kinetic acidity for LDA-mediated deprotonation
Regioselectivity and conversion efficiency
In-process quality control
Measurable density and boiling point differentials
Non-destructive identity confirmation protocols

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